Distinct Ionization Energy (IE) from Closest Chlorofluoroethylene Isomers
The first vertical ionization energy (π-orbital) of 1-chloro-1-fluoroethylene (9.97 eV) is 0.21 eV higher than that of 2-chloro-1,1-difluoroethylene (9.76 eV), as determined by vacuum-ultraviolet (VUV) absorption spectroscopy [1]. This 2.2% difference is a direct, quantifiable consequence of the geminal chlorine-fluorine substitution and reflects a more stable π-system, impacting its reactivity and spectroscopic properties [2].
| Evidence Dimension | Ionization Energy (π-orbital) |
|---|---|
| Target Compound Data | 9.97 eV |
| Comparator Or Baseline | 2-chloro-1,1-difluoroethylene: 9.76 eV |
| Quantified Difference | 0.21 eV (2.2% higher) |
| Conditions | Vapor phase, room temperature, VUV absorption spectroscopy [1] |
Why This Matters
This quantifiable difference in electronic structure confirms that 1-chloro-1-fluoroethylene is not interchangeable with other chlorofluoroethylenes in applications where ionization potential or related electronic properties are critical (e.g., mass spectrometry, plasma chemistry).
- [1] Scott, J. D., & Russell, B. R. (1971). Vacuum-ultraviolet spectral studies of several chlorofluoroethylenes. Journal of the American Chemical Society. View Source
- [2] Lias, S.G., Levin, R.D., & Kafafi, S.A. (n.d.). Ionization energy determinations for Ethene, 1-chloro-1-fluoro-. NIST Chemistry WebBook. https://webbook.nist.gov/cgi/cbook.cgi?Source=1990TOR%2FLOC115-28&Units=CAL&Mask=29 View Source
